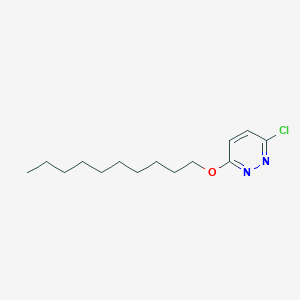
Pyridazine, 3-chloro-6-(decyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 3-chloro-6-(decyloxy)- is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their diverse pharmacological activities and applications in medicinal chemistry, agriculture, and industry . The specific compound, 3-chloro-6-(decyloxy)-pyridazine, features a chlorine atom at the third position and a decyloxy group at the sixth position of the pyridazine ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(decyloxy)-pyridazine typically involves the substitution of a chlorine atom in 3,6-dichloropyridazine with a decyloxy group. This can be achieved through a nucleophilic substitution reaction where 3,6-dichloropyridazine reacts with decanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of pyridazine derivatives, including 3-chloro-6-(decyloxy)-pyridazine, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-6-(decyloxy)-pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-(decyloxy)-pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: It can be used as a precursor for the synthesis of herbicides and fungicides.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-chloro-6-(decyloxy)-pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the chlorine and decyloxy groups can influence its binding affinity and selectivity towards these targets . For example, it may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the third position, known for its diverse pharmacological activities.
3,6-Dichloropyridazine: A precursor for the synthesis of various substituted pyridazine derivatives.
Uniqueness
3-chloro-6-(decyloxy)-pyridazine is unique due to the presence of both a chlorine atom and a decyloxy group, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
17321-28-7 |
|---|---|
Molekularformel |
C14H23ClN2O |
Molekulargewicht |
270.80 g/mol |
IUPAC-Name |
3-chloro-6-decoxypyridazine |
InChI |
InChI=1S/C14H23ClN2O/c1-2-3-4-5-6-7-8-9-12-18-14-11-10-13(15)16-17-14/h10-11H,2-9,12H2,1H3 |
InChI-Schlüssel |
PLVTYGBSERXPGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=NN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















